molecular formula C8H13N5O B1517089 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one CAS No. 1152867-94-1

1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one

Cat. No.: B1517089
CAS No.: 1152867-94-1
M. Wt: 195.22 g/mol
InChI Key: NNEDEJFSMOETNX-UHFFFAOYSA-N
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Description

1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrazolyl group attached to an imidazolidinone ring, which contributes to its unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-amino-1H-pyrazole and 2-chloroethylamine.

  • Reaction Steps: The amino group on the pyrazole ring reacts with the chloroethylamine to form the intermediate 2-(4-amino-1H-pyrazol-1-yl)ethylamine. This intermediate is then cyclized with urea to produce the final product, this compound.

  • Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using continuous flow reactors or large batch reactors to meet industrial demands.

  • Purification: The product is purified using crystallization or column chromatography to achieve the desired purity levels.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the imidazolidinone ring.

  • Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Electrophiles like alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced imidazolidinone derivatives.

  • Substitution Products: Alkylated pyrazole derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antiviral and anticancer properties.

  • Industry: The compound is used in the production of agrochemicals and pharmaceutical intermediates.

Comparison with Similar Compounds

  • Similar Compounds: Other compounds with similar structures include 1-(2-(4-methyl-1H-pyrazol-1-yl)ethyl)imidazolidin-2-one and 1-(2-(4-chloro-1H-pyrazol-1-yl)ethyl)imidazolidin-2-one.

  • Uniqueness: The presence of the amino group on the pyrazole ring in 1-[2-(4-amino-1H-pyrazol-1-yl)ethyl]imidazolidin-2-one distinguishes it from its analogs, contributing to its unique reactivity and biological activity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-[2-(4-aminopyrazol-1-yl)ethyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-7-5-11-13(6-7)4-3-12-2-1-10-8(12)14/h5-6H,1-4,9H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEDEJFSMOETNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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